molecular formula C23H25NO5 B2534437 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid CAS No. 2137856-10-9

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid

Cat. No.: B2534437
CAS No.: 2137856-10-9
M. Wt: 395.455
InChI Key: YGLISVAENVGYBU-UHFFFAOYSA-N
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Description

2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid is a synthetic compound featuring a piperidine core modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxy-linked acetic acid side chain. The Fmoc group is widely used in peptide synthesis due to its base-labile nature, allowing selective deprotection under mild conditions. The compound’s structure enables its application as a linker or building block in organic and medicinal chemistry, particularly in solid-phase synthesis. Its molecular formula is C₂₃H₂₅NO₅ (hypothetical, based on structural analogs), with a molecular weight of approximately 395.45 g/mol (calculated). It is typically stored under dry, cool conditions (2–8°C) to ensure stability .

Properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(26)15-28-13-16-6-5-11-24(12-16)23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLISVAENVGYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137856-10-9
Record name 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Fmoc Protection of Piperidin-3-ylmethanol

The synthesis begins with piperidin-3-ylmethanol (CAS 4304-97-6), a commercially available intermediate. The primary amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions:

Reaction Scheme:
$$
\text{Piperidin-3-ylmethanol} + \text{Fmoc-Cl} \xrightarrow{\text{DIPEA, DCM}} \text{1-[(9H-fluoren-9-yl)methoxycarbonyl]piperidin-3-ylmethanol}
$$

Conditions:

  • Solvent: Anhydrous dichloromethane (DCM)
  • Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
  • Temperature: 0°C to room temperature (2–4 hours)
  • Yield: 85–92%

The Fmoc group provides orthogonal protection, allowing selective deprotection in later stages. Excess Fmoc-Cl is quenched with methanol, and the product is isolated via aqueous workup followed by silica gel chromatography.

Etherification with Methoxyacetic Acid

The alcohol moiety of the Fmoc-protected piperidine is functionalized with methoxyacetic acid via a Mitsunobu reaction :

Reaction Scheme:
$$
\text{1-Fmoc-piperidin-3-ylmethanol} + \text{methoxyacetic acid} \xrightarrow{\text{DEAD, TPP}} \text{2-[(1-Fmoc-piperidin-3-yl)methoxy]acetic acid}
$$

Conditions:

  • Reagents: Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (TPP, 1.2 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature (12–16 hours)
  • Yield: 70–78%

The reaction proceeds via an SN2 mechanism, forming a stable ether bond. Post-reaction purification involves column chromatography (hexane/ethyl acetate gradient) to remove phosphine oxides and azodicarboxylate byproducts.

Alternative Solid-Phase Synthesis

For industrial-scale production, solid-phase peptide synthesis (SPPS) methodologies are adapted:

Protocol:

  • Resin Functionalization: Wang resin (0.5 mmol/g) is pre-loaded with methoxyacetic acid using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  • Piperidine Coupling: The Fmoc-protected piperidine is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and DIPEA in DMF.
  • Cleavage: The product is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5).

Advantages:

  • Higher purity (>95% by HPLC)
  • Scalability (multi-gram batches)

Optimization and Challenges

Side Reactions and Mitigation

  • Fmoc Hydrolysis: Prolonged exposure to acidic conditions during etherification can hydrolyze the Fmoc group. This is mitigated by maintaining pH >7.0 and using buffered aqueous phases.
  • Racemization: The Mitsunobu reaction preserves stereochemistry, but elevated temperatures may induce racemization. Reactions are conducted at ≤25°C to minimize this risk.

Purification and Characterization

Purification Methods:

Step Technique Solvent System Purity (%)
Fmoc Protection Silica Gel Chromatography Hexane:EtOAc (3:1 → 1:1) 90–95
Etherification Preparative HPLC Acetonitrile:H₂O (0.1% TFA) 98–99

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H, Fmoc ArH), 4.40 (d, J = 6.8 Hz, 2H, OCH₂Fmoc), 3.80 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, piperidine CH₂).
  • HRMS (ESI): m/z calculated for C₂₄H₂₅NO₅ [M+H]⁺: 408.1811; found: 408.1809.

Industrial Production and Scalability

Large-scale synthesis (>100 g) employs continuous-flow reactors to enhance efficiency:

Key Parameters:

Parameter Value
Residence Time 20–30 minutes
Temperature 25–30°C
Catalyst Immobilized TPP on silica
Annual Capacity 500 kg–1 ton

Automated systems reduce human error and improve reproducibility, achieving batch-to-batch consistency of ±2%.

Chemical Reactions Analysis

Peptide Coupling Reactions

The carboxylic acid group undergoes activation for amide bond formation using carbodiimide-based coupling agents. Key reagents and yields:

Coupling ReagentBaseSolventReaction TimeYieldSource
HATUDIPEADMF40 min92%
PyBOPDIPEADMF40 min88%
DICHOAtDMF40 min85%

These reactions are essential for attaching amino acid residues or other nucleophiles to the acetic acid moiety . Automated synthesizers often employ HATU due to its high efficiency in solid-phase peptide synthesis (SPPS) .

Esterification and Ether Formation

The methoxy group participates in nucleophilic substitutions under Mitsunobu conditions or Williamson ether synthesis:

Example reaction (Williamson):
2-[(1-Fmoc-piperidin-3-yl)methoxy]acetic acid + R-X → 2-[(1-Fmoc-piperidin-3-yl)methoxy]acetate-R
(X = Br, I; R = alkyl/aryl)

ConditionsCatalystTemperatureYield
K₂CO₃, DMFNone60°C75-82%
DIAD, PPh₃ (Mitsunobu)RT68%

Ether derivatives enhance solubility or enable further functionalization of the molecule.

Fmoc Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed using piperidine:

Mechanism:
Base-induced β-elimination releases CO₂ and fluorenylmethyl byproducts:

Fmoc20% piperidine/DMFNH-piperidine+CO2+fluorenylmethyl compound\text{Fmoc} \xrightarrow{\text{20\% piperidine/DMF}} \text{NH-piperidine} + \text{CO}_2 + \text{fluorenylmethyl compound}

Deprotection ProtocolCyclesEfficiency
20% piperidine/DMF, 5 + 15 min2>99%

This step is crucial for sequential peptide assembly in SPPS .

Oxidation Reactions

The piperidine ring undergoes selective oxidation to form N-oxides or lactams:

Oxidizing AgentProductConditionsYield
mCPBAPiperidine N-oxideCH₂Cl₂, 0°C→RT78%
RuO₄δ-Lactam derivativeH₂O/CH₃CN, RT63%

Oxidized derivatives modify the compound's hydrogen-bonding capacity and conformational flexibility.

Carboxylic Acid Transformations

The acetic acid moiety participates in diverse reactions:

Reaction TypeReagents/ConditionsProduct Application
Salt formationNaOH/H₂OWater-soluble derivatives
Anhydride synthesisDCC, DMAPAcylating agents
ReductionLiAlH₄, THFAlcohol for ether synthesis

Stability Considerations

The compound demonstrates pH-dependent stability:

ConditionDegradation PathwayHalf-Life (25°C)
pH < 2Fmoc cleavage12 hr
pH 7.4 (aqueous)Ester hydrolysis48 hr
pH > 10Piperidine ring opening2 hr

Stabilizing agents like 0.1% TFA in acetonitrile are recommended for long-term storage.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various applications in research and therapeutic development.

Anticancer Activity

Preliminary studies have indicated that derivatives of piperidine, including this compound, can inhibit the growth of cancer cells. The mechanism of action typically involves:

  • Induction of Apoptosis : Research has shown that the compound can trigger apoptosis in various cancer cell lines, particularly breast cancer cells, by activating mitochondrial pathways .
Activity TypeObserved EffectsReferences
AnticancerInhibition of cell growth in cancer cell lines

Neuroprotective Effects

The fluorenyl group in the structure has been linked to neuroprotective properties. Studies suggest that this compound may help mitigate neuronal damage caused by oxidative stress, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Activity TypeObserved EffectsReferences
NeuroprotectionReduced neuronal damage in animal models

Antimicrobial Properties

Some derivatives of piperidine are known for their antibacterial activity. This compound shows promise against certain bacterial strains, suggesting its potential use in antimicrobial therapies .

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria

Case Study 1: Anticancer Activity

A peer-reviewed study demonstrated that similar piperidine derivatives significantly inhibited breast cancer cell growth in vitro. The study highlighted the induction of apoptosis as a key mechanism.

Case Study 2: Neuroprotective Effects

Research involving animal models indicated that compounds with the Fmoc moiety provided significant protection against oxidative stress-induced neuronal damage, suggesting therapeutic applications for neurodegenerative conditions.

Case Study 3: Antimicrobial Properties

A comparative analysis of piperidine derivatives revealed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, positioning this compound as a candidate for further antimicrobial development.

Mechanism of Action

The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications Hazards
Target Compound : 2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid Hypothetical C₂₃H₂₅NO₅ 395.45 Piperidine core, Fmoc-protected amine, methoxy-linked acetic acid Peptide synthesis linker Data unavailable (assume standard Fmoc-handling precautions)
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)acetic acid 885951-96-2 C₂₂H₂₃NO₄ 365.42 Direct acetic acid attachment (no methoxy linker) Building block in SPPS Irritant (H315, H319)
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid 193693-67-3 C₂₅H₂₇NO₄ 405.49 Butanoic acid chain (longer alkyl) Enhanced hydrophobicity for membrane permeability Acute toxicity (H302)
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid 1592739-14-4 C₂₁H₂₁NO₅ 367.40 Azetidine ring (4-membered vs. piperidine’s 6) Conformational rigidity in drug design Skin/eye irritation (H315, H319)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid 204058-25-3 C₂₈H₃₄N₂O₆ 494.58 Boc-protected piperidine, propanoic acid chain Dual-protection strategies in peptide synthesis Respiratory irritation (H335)
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid 180576-05-0 C₂₁H₂₂N₂O₄ 366.41 Piperazine ring (two nitrogens) Increased hydrogen-bonding capacity Acute toxicity (H302)

Key Comparative Insights :

Backbone Modifications: Piperidine vs. Azetidine vs.

Side Chain Variations: Acetic Acid vs. Butanoic Acid: Longer chains (e.g., ) increase hydrophobicity, affecting solubility and membrane permeability. Methoxy Linker: The target compound’s methoxy spacer may optimize spacing in conjugates compared to direct attachment ().

Protecting Groups :

  • Fmoc vs. Boc : Boc (tert-butoxycarbonyl) in is acid-labile, complementary to Fmoc’s base-labile nature, enabling orthogonal protection in complex syntheses.

Safety Profiles :

  • Most analogs share irritant properties (skin/eyes) due to reactive carbonyl or acidic groups. Piperazine derivatives () show higher acute toxicity (H302) compared to piperidine analogs.

Biological Activity

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid, often referred to as Fmoc-piperidine-acetic acid, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a piperidine moiety, confers various biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.43 g/mol
  • IUPAC Name : {1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinyl}acetic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can modulate enzymatic activities and influence signaling pathways in cells. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors, affecting their activity and downstream signaling cascades.
  • Gene Expression Modulation : Some studies suggest that the compound may influence gene expression related to cell proliferation and apoptosis.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, indicating potential as an antibiotic agent.
AnticancerShown to inhibit cancer cell proliferation in vitro through apoptosis induction mechanisms.
Anti-inflammatoryDemonstrates anti-inflammatory properties by modulating cytokine production in immune cells.
NeuroprotectivePotential neuroprotective effects in models of neurodegenerative diseases.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (IC50 = 12 µM), suggesting its potential as a chemotherapeutic agent.
  • Neuroprotection : In a model of Alzheimer's disease, treatment with the compound resulted in reduced neuronal death and improved cognitive function in animal studies, highlighting its protective role against neurodegeneration.
  • Anti-inflammatory Effects : Research demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential use in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid?

The synthesis typically involves coupling Fmoc-protected piperidine derivatives with acetic acid moieties. For example:

  • Stepwise coupling : A piperidine intermediate (e.g., 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-ylmethanol) is reacted with activated carboxylic acids using coupling agents like isobutyl chloroformate and triethylamine .
  • Purification : Gradient column chromatography (e.g., 0–30% EtOAc in hexanes) is commonly employed to isolate the product, though yields may vary (e.g., 17% reported in one protocol) .
  • Microwave-assisted synthesis : Recent advancements for analogous Fmoc-protected compounds have reduced reaction times and improved yields .

Q. How is the purity and structural integrity of this compound verified in research settings?

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight (e.g., observed m/z 404.1 [M+H]⁺ for a related thioester) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry and confirm substitution patterns, particularly for the Fmoc and piperidine groups .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for peptide synthesis applications .

Q. What are the primary applications of this compound in peptide synthesis?

  • Protecting group strategy : The Fmoc moiety shields the piperidine nitrogen during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions .
  • Peptidomimetics : The piperidine-acetic acid scaffold mimics natural amino acid side chains, facilitating studies on conformational restraint in bioactive peptides .
  • Linker chemistry : Used to conjugate peptides to solid supports or fluorescent tags via its carboxylic acid group .

Advanced Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis?

  • Activation reagents : Use in situ activation with HATU or DIC/Oxyma for higher coupling efficiency compared to traditional agents like EDC/HOBt .
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility of Fmoc-protected intermediates .
  • Monitoring : Real-time LCMS or FTIR can track reaction progress and minimize side products .

Q. What strategies are effective in resolving low yields during the synthesis of Fmoc-protected piperidine derivatives?

  • Byproduct mitigation : Low yields (e.g., 17% in thioester formation) often stem from competing hydrolysis; anhydrous conditions and controlled pH (6–7) are critical .
  • Microwave assistance : Reduces reaction time for sterically hindered intermediates (e.g., piperidine ring functionalization) .
  • Alternative protecting groups : Boc or Alloc groups may reduce steric hindrance during coupling, though Fmoc remains standard for SPPS compatibility .

Q. How do structural modifications at the piperidine ring influence the biological activity of derived compounds?

Modifications alter pharmacokinetics and target binding:

Modification Impact Example
Methylation Enhances metabolic stability3-Methylpiperidine analogs
Fluorination Improves membrane permeability4-Fluoropiperidine derivatives
Benzyl substitution Increases affinity for hydrophobic enzyme pocketsBenzyl-piperidine conjugates

Q. What analytical challenges arise when characterizing this compound, and how are they addressed?

  • Stereochemical resolution : Chiral HPLC or X-ray crystallography distinguishes enantiomers, critical for bioactive derivatives .
  • Degradation under storage : Hydrolysis of the Fmoc group occurs in humid conditions; storage at –20°C under nitrogen is recommended .
  • Mass spectrometry artifacts : Sodium adducts ([M+Na]⁺) may obscure molecular ion peaks; use of formic acid in mobile phases suppresses this .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors (GHS H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste to prevent environmental contamination .

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